
N-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Description
N-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H20ClN3O4 and its molecular weight is 401.85. The purity is usually 95%.
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Biological Activity
N-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound belonging to the tetrahydropyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including structure-activity relationships, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydropyrimidine ring with various substituents:
- Molecular Formula : C20H20ClN3O4
- Molecular Weight : 401.8 g/mol
- CAS Number : 941944-41-8
The presence of both ethoxy and hydroxy groups, along with a chlorophenyl moiety, enhances its solubility and bioactivity compared to other derivatives lacking these functional groups .
Biological Activity Overview
Compounds in the tetrahydropyrimidine class have been studied for various biological activities, including:
- Anticancer Activity : Several studies have indicated that tetrahydropyrimidines exhibit cytotoxic effects against various cancer cell lines. The specific compound has shown promising results in inhibiting cell proliferation in cervical (HeLa), liver (HepG2), and lung (A549) cancer cells .
- Antiviral Properties : Similar compounds have demonstrated antiviral activity against different viral strains, suggesting potential applications in antiviral drug development.
- Anti-inflammatory Effects : The compound's unique structure may contribute to anti-inflammatory properties, making it a candidate for further research in inflammatory disease treatments.
The mechanism of action of this compound involves interactions with biological macromolecules. Studies suggest that it may act as a topoisomerase inhibitor, which is crucial for DNA replication and repair processes .
Anticancer Activity
In a study examining the cytotoxic effects of various Mannich bases, N-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine was found to exhibit significant antiproliferative activity against human cancer cell lines. The IC50 values ranged from 8.2 to 32.1 μM depending on the cell type tested .
Structure-Activity Relationship (SAR)
The structural modifications of tetrahydropyrimidines significantly influence their biological activity. For instance:
Compound Name | Structure | Biological Activity |
---|---|---|
N-(4-fluorophenyl)-6-methyl-2-oxo-tetrahydropyrimidine | Structure | Anticancer activity against EGFR/HER2 |
N-(4-chlorophenyl)-6-methyl-2-oxo-tetrahydropyrimidine | Structure | Antiviral properties |
Ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-tetrahydropyrimidine | Structure | Potential anti-inflammatory effects |
This table illustrates how different substituents can modify the pharmacological profile of related compounds.
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c1-3-28-16-9-12(7-8-15(16)25)18-17(11(2)22-20(27)24-18)19(26)23-14-6-4-5-13(21)10-14/h4-10,18,25H,3H2,1-2H3,(H,23,26)(H2,22,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUFKIRMXZBYJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC(=CC=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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